HLA-DRB1*0401/0405 MHC Class II Restriction: CD4+ T-Cell Engagement Versus CD8+ Epitopes (Tyrosinase 368-376)
Tyrosinase (450-462) is an HLA-DRB1*0401/0405-restricted MHC class II epitope that selectively activates CD4+ helper T cells [1]. This contrasts with the widely used tyrosinase 368-376 peptide (YMDGTMSQV), which is an HLA-A*0201-restricted MHC class I epitope that activates CD8+ cytotoxic T lymphocytes [2]. In the IEDB, SYLQDSDPDSFQD has confirmed positive MHC ligand binding to HLA-DRB1*04:01 in 1/1 assay tested, and positive T-cell proliferation in 3/3 assays, with IFN-γ release confirmed in 1/3 assays [3]. The CD4+ restriction of this peptide enables it to provide cognate help to CD8+ T-cell responses—a functional capability not shared by class I-restricted tyrosinase peptides [4].
| Evidence Dimension | MHC restriction element and responding T-cell subset |
|---|---|
| Target Compound Data | HLA-DRB1*0401/0405 (MHC class II); CD4+ T-cell activation; MHC ligand assay positive 1/1; proliferation assay positive 3/3 [3] |
| Comparator Or Baseline | Tyrosinase 368-376: HLA-A*0201 (MHC class I); CD8+ CTL activation; naturally processed and presented on melanoma cells [2] |
| Quantified Difference | Qualitatively distinct responding T-cell populations (CD4+ vs. CD8+); different HLA restriction elements preclude direct functional substitution in T-cell assays |
| Conditions | In vitro T-cell assays; MHC ligand binding assays; peptide-pulsed L-DR4-transfected antigen-presenting cells [REFS-1, REFS-3] |
Why This Matters
This differential MHC restriction means procurement of the 450-462 peptide is mandatory for any protocol requiring CD4+ T-cell readouts; substituting a class I-restricted tyrosinase peptide would activate the wrong T-cell subset and produce irrelevant experimental data.
- [1] Topalian SL, Gonzales MI, Parkhurst M, Li YF, Southwood S, Sette A, Rosenberg SA, Robbins PF. Melanoma-specific CD4+ T cells recognize nonmutated HLA-DR-restricted tyrosinase epitopes. J Exp Med. 1996;183(5):1965-1971. doi:10.1084/jem.183.5.1965 View Source
- [2] Skipper JCA, Hendrickson RC, Gulden PH, et al. An HLA-A2-restricted tyrosinase antigen on melanoma cells results from posttranslational modification. J Exp Med. 1996;183(2):527-534. View Source
- [3] Immune Epitope Database (IEDB). Epitope Summary: SYLQDSDPDSFQD (Epitope ID: 62642). T-cell assay results: 3/3 proliferation positive; 1/3 IFN-γ release positive; MHC ligand assay: 1/1 positive (HLA-DRB1*04:01). View Source
- [4] Topalian SL, Gonzales MI, Parkhurst M, Li YF, Southwood S, Sette A, Rosenberg SA, Robbins PF. Melanoma-specific CD4+ T cells recognize nonmutated HLA-DR-restricted tyrosinase epitopes. J Exp Med. 1996;183(5):1965-1971. View Source
